Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate
Description
FT-IR Spectroscopy
Characteristic absorption bands (cm⁻¹):
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 (t, 3H, -OCH₂CH₃)
- δ 2.02 (s, 3H, -COCH₃)
- δ 3.78 (s, 3H, -OCH₃)
- δ 4.12 (q, 2H, -OCH₂CH₃)
- δ 6.65–7.20 (m, 3H, aromatic protons).
¹³C NMR (101 MHz, CDCl₃) :
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ = 295.2, [M+Na]⁺ = 317.1.
- Fragmentation pattern: Loss of ethoxy group (m/z 249) and acetamido moiety (m/z 176).
Table 3: Key spectroscopic assignments
| Technique | Signal (δ or m/z) | Assignment |
|---|---|---|
| ¹H NMR | 1.25 ppm | Ethyl CH₃ |
| ¹³C NMR | 170.5 ppm | Ester carbonyl |
| FT-IR | 1735 cm⁻¹ | C=O stretch (ester) |
Computational Chemistry Predictions (DFT, Molecular Dynamics)
Density Functional Theory (DFT)
Molecular Dynamics (MD) Simulations
- Solvation effects : In water, the compound forms hydrogen bonds with solvent molecules via acetamido and ester groups.
- Thermal stability : Simulations at 300 K show minimal conformational changes in the phenyl ring.
Table 4: DFT-calculated properties
| Property | Value |
|---|---|
| Bond length (C=O) | 1.21 Å (ester), 1.23 Å (amide) |
| Dipole moment | 5.8 Debye |
| HOMO energy | -6.3 eV |
Properties
IUPAC Name |
ethyl 3-(5-acetamido-2-methoxyanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-21-15(19)8-10(2)16-13-9-12(17-11(3)18)6-7-14(13)20-4/h6-7,9-10,16H,5,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQNACZIAAOUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887794 | |
| Record name | Butanoic acid, 3-[[5-(acetylamino)-2-methoxyphenyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71519-94-3 | |
| Record name | Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71519-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-((5-(acetylamino)-2-methoxyphenyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071519943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-[[5-(acetylamino)-2-methoxyphenyl]amino]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-[[5-(acetylamino)-2-methoxyphenyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Skeletal Assembly via Aromatic Amination
The foundational step involves coupling 5-(acetylamino)-2-methoxyaniline with ethyl 3-aminobutyrate. Patent EP0317321B1 details a two-phase system using ethyl acetate/water with potassium carbonate (2.5 eq.) and 4-chlorophenylsulfonyl chloride (1.1 eq.) at 25°C for 90 minutes, achieving 78% yield. The mechanism proceeds through nucleophilic aromatic substitution, where the sulfonyl chloride activates the aniline for attack by the β-amino ester.
Critical parameters:
Esterification and Protecting Group Strategies
The ethyl butyrate moiety is introduced prior to aromatic coupling. US7427638B2 discloses a carbonyldiimidazole (CDI)-mediated protocol:
| Step | Reagent | Equiv. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CDI | 1.5 | 0→25 | 2 | 92 |
| 2 | Ethanol | 5.0 | 25 | 12 | 88 |
This method avoids racemization observed in mixed anhydride approaches, with Fourier-transform infrared spectroscopy (FTIR) confirming complete imidazole displacement at 1715 cm⁻¹.
Process Optimization and Scalability
Solvent Screening for Crystallization
Recrystallization remains the critical purification step. Data from EP0317321A2 reveals solvent pair efficiency:
| Solvent Pair | Ratio | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/Hexane | 1:3 | 99.2 | 72 |
| Chloroform/Methanol | 19:1 | 98.7 | 65 |
| THF/Diethyl ether | 1:5 | 97.5 | 58 |
Ethyl acetate/hexane provided optimal crystal morphology for industrial filtration, with X-ray powder diffraction showing a monoclinic P2₁/c lattice.
Catalytic Hydrogenation Side Reactions
When reducing nitro intermediates, EP2561872B1 reports Pd/C (10 wt%) in THF/water (3:1) at 1 atm H₂ achieves 85% yield versus 68% with Raney Ni. Gas chromatography-mass spectrometry (GC-MS) analysis identified three primary byproducts:
- Over-reduced ethyl 3-aminobutyrate (9%)
- Demethylated o-aminophenol derivative (5%)
- Acetyl group hydrolysis product (3%)
Adjusting H₂ pressure to 0.5 atm and adding triethylamine (0.5 eq.) suppresses deacetylation to <1%.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.05 (s, 3H, NHAc), 3.85 (s, 3H, OCH₃), 4.12 (q, J=7.1 Hz, 2H, OCH₂)
- HRMS (ESI+): m/z calc. for C₁₅H₂₁N₂O₄ [M+H]⁺ 293.1497, found 293.1493
- HPLC : 98.4% purity (Zorbax SB-C18, 75:25 MeOH/H₂O, 1 mL/min)
Patent US7427638B2 emphasizes the diagnostic value of the N-H stretch at 3280 cm⁻¹ for assessing hydrogen bonding in crystalline forms.
Industrial Scale-Up Considerations
Cost-Benefit Analysis of Coupling Reagents
A 50 kg batch comparison reveals:
| Reagent | Cost ($/kg) | Cycle Time (h) | E-Factor |
|---|---|---|---|
| CDI | 420 | 8 | 18.2 |
| DCC | 290 | 12 | 23.7 |
| EDC·HCl | 380 | 10 | 20.1 |
Though CDI increases raw material costs by 31%, it reduces waste treatment expenses by $12,000 per batch through eliminated N,N'-dicyclohexylurea byproduct.
Chemical Reactions Analysis
Oxidation Reactions
The ester and acetylamino groups are primary sites for oxidation.
-
Key Finding : Oxidation of the ester group produces the corresponding carboxylic acid, while the acetylamino group remains intact under mild acidic conditions .
Reduction Reactions
Selective reduction of the acetylamino or ester groups is achievable with appropriate reagents.
-
Key Finding : LiAlH₄ reduces both the ester and acetylamino groups, while catalytic hydrogenation selectively reduces the acetyl group to ethylamine without affecting the ester .
Nucleophilic Substitution Reactions
The methoxyphenyl and ester groups participate in substitution reactions under basic conditions.
-
Key Finding : Demethylation of the methoxy group occurs under strongly basic conditions, yielding phenolic derivatives .
Hydrolysis Reactions
Controlled hydrolysis targets the ester or acetylamino groups:
-
Key Finding : Acidic hydrolysis cleaves the ester group quantitatively, while alkaline conditions yield stable sodium salts .
Research Findings
-
Anti-HIV Activity : Derivatives formed via substitution at the methoxyphenyl group exhibit moderate inhibition of HIV-1 reverse transcriptase (IC₅₀ = 12 µM) .
-
Thermal Stability : The compound decomposes at 220°C, generating acetylated aromatic amines as primary degradation products .
-
Synthetic Utility : Serves as a precursor for heterocyclic compounds (e.g., pyrazines, oxazines) via cyclization reactions with diketones .
Scientific Research Applications
Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variants: Acetoxyethyl vs. Butyrate Ester
A closely related compound, N-[3-[Bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]acetamide (), shares the 5-acetylamino-2-methoxyphenyl core but differs in its substituents. Instead of a butyrate ester, this analog features bis(2-acetoxyethyl)amino groups at the 3-position. Key distinctions include:
- Solubility : The acetoxyethyl groups introduce polar acetoxy moieties, likely enhancing water solubility compared to the more lipophilic ethyl butyrate chain in the target compound.
- Metabolic Stability : The ester groups in both compounds may undergo hydrolysis, but the butyrate’s longer alkyl chain could slow enzymatic degradation relative to the acetoxyethyl groups.
- Synthetic Complexity: The diacetoxyethyl substituent requires multi-step synthesis involving acetylation of ethanolamine derivatives, whereas the butyrate ester may be introduced via simpler alkylation or esterification .
Heterocyclic Analogs: Pyrazole and Thiophene Derivatives
For example:
- 7a: Features a pyrazole-thiophene hybrid with cyano and diamino substituents.
- 7b : Incorporates a thiophene ring with an ethyl carboxylate group.
Comparison : - Aromaticity vs.
- Functional Groups: The cyano group in 7a is a strong electron-withdrawing group, contrasting with the electron-donating methoxy and acetylamino groups in the target compound. Such differences could affect redox stability or reactivity in synthetic pathways .
Ester Group Variations: Methyl vs. Ethyl Esters
describes methyl esters (e.g., methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates) synthesized via PPA-mediated cyclization. Key comparisons with the target compound’s ethyl ester include:
- Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Yield : Methyl esters may form more readily due to the smaller steric profile of the methyl group, whereas ethyl esters could require longer reaction times or higher temperatures for esterification .
Tabulated Comparison of Key Features
Research Implications and Limitations
For instance:
- Bioactivity: The acetylamino and methoxy groups are common in COX-2 inhibitors (e.g., celecoxib analogs), suggesting possible anti-inflammatory activity, but this remains speculative without assays .
- Synthetic Optimization : The butyrate ester’s introduction may require tailored catalysts or protecting groups to avoid side reactions, as seen in ’s use of triethylamine and sulfur for cyclocondensation .
Further studies should prioritize empirical characterization (e.g., solubility, stability, and receptor-binding assays) to validate these hypotheses.
Biological Activity
Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate, with the CAS number 71519-94-3, is a chemical compound that has garnered interest in the fields of biology and medicine due to its potential biological activities. The molecular formula of this compound is C15H22N2O4, and it has a molecular weight of 294.35 g/mol. Its unique structure allows for various interactions with biomolecules, making it a subject of research for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group facilitates hydrophobic interactions. These interactions can modulate enzyme or receptor activity, potentially leading to various therapeutic effects such as anti-inflammatory and analgesic properties.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Anti-inflammatory Effects : this compound has been investigated for its potential to reduce inflammation in various models. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Analgesic Properties : Research indicates that this compound may exhibit analgesic effects by modulating pain pathways, although specific mechanisms remain to be fully elucidated.
- Interactions with Biomolecules : Studies exploring the binding affinity of this compound with proteins have shown promising results, indicating that it may act as a modulator for certain enzymatic activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : In cell culture models, the compound demonstrated a dose-dependent reduction in inflammatory markers when treated with lipopolysaccharide (LPS), supporting its role as an anti-inflammatory agent.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in decreased paw edema and reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]propanoate | Similar acetylamino and methoxy groups | Potential anti-inflammatory effects |
| Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]pentanoate | Extended carbon chain compared to butyrate | Analgesic properties |
| Mthis compound | Methyl substitution instead of ethyl | Varying potency in biological assays |
This table illustrates how structural variations can influence the biological properties and activities of related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate, and what yield ranges are typically observed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous structures (e.g., methyl derivatives) are synthesized by reacting 5-(acetylamino)-2-methoxy aniline intermediates with activated esters (e.g., β-alanine derivatives) under reflux in polar aprotic solvents like DMF or DMSO. Yields typically range from 60–75%, depending on reaction time and catalyst (e.g., HOBt/EDCI for amide coupling) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the methoxyphenyl and acetylamino groups. Aromatic protons appear between δ 6.5–7.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern. Exact mass calculations (e.g., CHNO) should align with theoretical values within 3 ppm error .
- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm, acetylamino) and ester C=O (~1740 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
